[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate
Overview
Description
The compound “[(1aR,2R,3R,3aR,7bS)-3,3’,3’,3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2’-oxirane]-2-yl] acetate” has a molecular formula of C17H22O5 . It’s also known as “娄地青霉” in Chinese .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), and oxygen (O) atoms. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has an average mass of 306.354 Da and a monoisotopic mass of 306.146729 Da . More detailed physical and chemical properties such as density, boiling point, and melting point could not be found in the search results .Scientific Research Applications
New Synthetic Approaches
A novel synthetic approach to create derivatives related to the compound was explored, demonstrating a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related compounds. The process involves the reaction of substituted naphthalen-1-ols with ethyl 2,3-dibromopropanoate, culminating in various derivatives including spiro compounds, whose structures were confirmed via X-ray structural analysis. This approach opens up new avenues in the synthesis of complex organic compounds, potentially contributing to diverse scientific research applications (Arrault et al., 2001).
Anticonvulsant Activity Evaluation
The compound's derivatives have been evaluated for their potential anticonvulsant properties. Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives were synthesized and tested for anticonvulsant activity. Preliminary evaluations indicated significant delay in the onset of convulsion, suggesting potential applications in the treatment or management of convulsive disorders (Ghareb et al., 2017).
Anticancer Evaluation
In the realm of cancer research, derivatives of the compound have been synthesized and assessed for their anticancer properties. Specifically, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was prepared and reacted with various nucleophiles, leading to compounds evaluated for their anticancer activity. This showcases the compound's potential contribution to the development of new anticancer agents (Gouhar & Raafat, 2015).
Retinoid Activity
Research has also delved into the compound's derivatives for their retinoid activity, which is crucial in processes such as cellular differentiation and growth. Derivatives like 6-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethen-1-yl]- and 6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acids have been synthesized and shown to have significant activity in retinoid-related assays, indicating potential applications in dermatological and other medical fields (Dawson et al., 1983).
Properties
IUPAC Name |
[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRGNSMJSDQOED-MMYXWLFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)C4(C[C@]13C)C(O4)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978018 | |
Record name | 3,3',3',3a-Tetramethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1aH-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62445-06-1 | |
Record name | Eremofortin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062445061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',3',3a-Tetramethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1aH-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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